3-((1-(2-(p-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(4-methylphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-4-6-15(7-5-14)25-13-18(24)23-10-2-3-16(12-23)26-19-17(11-20)21-8-9-22-19/h4-9,16H,2-3,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHLJOAMSUSKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(p-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the p-tolyloxy group: This step often involves nucleophilic substitution reactions where a p-tolyloxy group is introduced to the piperidine ring.
Formation of the pyrazine ring: This can be synthesized through condensation reactions involving appropriate diamines and dicarbonyl compounds.
Coupling of the piperidine and pyrazine rings: This step involves linking the two rings through an ether bond, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((1-(2-(p-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ primarily in the substituent attached to the acetyl-piperidine moiety. Key examples include:
3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Substituent: 3,5-Dimethylisoxazole (a heterocyclic ring with two methyl groups). This difference may alter solubility and target binding .
BK71071 (3-({1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)
- Substituent : Pyrrole (an aromatic heterocycle).
- Impact : Pyrrole’s electron-rich nature and planar structure could enhance π-π stacking interactions but reduce lipophilicity compared to p-tolyloxy. Molecular weight: 311.34 g/mol (C₁₆H₁₇N₅O₂) .
Compound 19 (tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate) Substituent: A complex bicyclic system with fluorophenyl and pyrimido-oxazine groups. Impact: This compound exhibits enhanced steric bulk and multiple hydrogen-bonding sites, likely improving target specificity but complicating synthesis (50% yield reported) .
Physicochemical Properties
Electronic and Steric Effects
- Carbonitrile : Strong electron-withdrawing effect polarizes the pyrazine ring, improving electrophilicity for nucleophilic attack or binding to catalytic sites .
- Piperidine-Oxy Linkage : Introduces conformational flexibility, which may aid in binding to globular protein targets compared to rigid bicyclic systems (e.g., Compound 19) .
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several functional groups, which may contribute to its biological activity:
- Pyrazine : A bicyclic structure known for its involvement in various pharmacological activities.
- Piperidine : A six-membered ring that is often associated with psychoactive properties and can influence neurotransmitter systems.
- Tolyloxyacetyl Group : This moiety may enhance lipophilicity, aiding in the compound's ability to penetrate biological membranes.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its effects on various cancer cell lines. Notably:
- Inhibition of Tumor Growth : Studies have shown that derivatives of pyrazole can inhibit the growth of tumors by targeting specific pathways involved in cell proliferation. For instance, compounds similar to the one discussed have demonstrated inhibitory activity against BRAF(V600E) and EGFR, both of which are critical in certain cancers such as melanoma and non-small cell lung cancer .
- Synergistic Effects with Chemotherapy : In vitro studies have indicated that combining this compound with traditional chemotherapeutic agents like doxorubicin may enhance cytotoxic effects, particularly in breast cancer cell lines such as MDA-MB-231 . This suggests a potential for developing combination therapies that could improve treatment outcomes.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are often elevated in inflammatory conditions .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other pathways linked to inflammatory responses .
- Cell Cycle Arrest : Compounds similar to the one discussed have been shown to induce cell cycle arrest in cancer cells, preventing them from proliferating .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Targeted Pathway | Reference |
|---|---|---|---|
| Pyrazole A | Antitumor | BRAF(V600E), EGFR | |
| Pyrazole B | Anti-inflammatory | COX inhibition | |
| Pyrazole C | Cytotoxicity | Cell cycle arrest |
Table 2: Synergistic Effects with Doxorubicin
| Cell Line | Compound Used | Combination Index (CI) | Effectiveness |
|---|---|---|---|
| MDA-MB-231 | 3-((1-(2-(p-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | < 1 | Synergistic |
| MCF-7 | Similar Pyrazole | < 1 | Synergistic |
Case Studies
- Breast Cancer Treatment : In a study focusing on Claudin-low breast cancer cells, the compound demonstrated a significant reduction in cell viability when used in conjunction with doxorubicin. The researchers noted a marked increase in apoptosis rates compared to either treatment alone .
- Inflammation Models : Experimental models of inflammation showed that the compound significantly reduced markers of inflammation, supporting its potential use in therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
